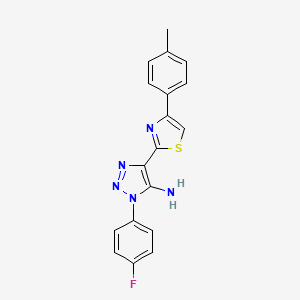
1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14FN5S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (often referred to as the compound) is a hybrid molecule that combines the structural features of triazole and thiazole. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The synthesis and characterization of this compound have been documented in various studies, highlighting its promising pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the triazole and thiazole moieties. For instance, one synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide followed by cyclization to form the triazole ring, which is then functionalized with a thiazole derivative . The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular arrangement and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and survival. It may interfere with DNA synthesis or repair mechanisms, leading to increased apoptosis in malignant cells. Additionally, some studies suggest that it may act as an inhibitor of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. In vitro tests indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Case Studies
Several case studies have explored the biological effects of this compound:
- Breast Cancer Cell Lines : A study evaluated its efficacy against MCF-7 cells, reporting an IC50 value of approximately 20 µM. The compound was found to induce G0/G1 phase arrest in the cell cycle.
- Antimicrobial Testing : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 15 µg/mL for Staphylococcus aureus and 25 µg/mL for Escherichia coli.
Data Summary Table
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16-17(20)24(23-22-16)14-8-6-13(19)7-9-14/h2-10H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBOMWDYWBLAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














